molecular formula C10H9N5O B1673648 Kinetin CAS No. 525-79-1

Kinetin

Cat. No.: B1673648
CAS No.: 525-79-1
M. Wt: 215.21 g/mol
InChI Key: QANMHLXAZMSUEX-UHFFFAOYSA-N
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Description

Kinetin, also known as N6-furfuryladenine, is a synthetic plant hormone that belongs to the cytokinin class. It was first isolated by Carlos O. Miller and Skoog et al. from autoclaved herring sperm DNA due to its cell division-promoting activity. This compound is widely used in plant tissue culture to induce callus formation and regenerate shoot tissues. It was initially believed to be an artifact produced from deoxyadenosine residues in DNA, but later research confirmed its natural occurrence in the DNA of various organisms, including humans and plants .

Scientific Research Applications

Kinetin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound to study the synthesis and reactivity of cytokinins. It is also used in the development of new synthetic routes for cytokinin analogs.

    Biology: In plant biology, this compound is used to study cell division, growth, and differentiation. It is commonly used in tissue culture to induce callus formation and shoot regeneration.

    Medicine: this compound has potential therapeutic applications due to its antioxidant properties. It is being investigated for its role in mitigating oxidative stress and its potential use in anti-aging treatments.

    Industry: this compound is used in agriculture to enhance crop yield and improve stress tolerance in plants. It is also used in the production of ornamental plants and tissue culture-based propagation.

Mechanism of Action

Target of Action

Kinetin, a type of cytokinin, primarily targets cytokinin receptors . These receptors are a protein family that plays a crucial role in regulating cell division, growth, and maturation in plants . In addition, this compound has been shown to interact with proteins such as adenine phosphoribosyltransferase (APRT) and adenosine receptor (A2A-R) in mammalian cells .

Mode of Action

This compound interacts with its targets and induces various changes. In plants, it promotes cell division and growth . It binds to almost all known cytokinin canonical pathway receptors and invokes physiological responses similar to many more specific cytokinin types . In mammalian cells, this compound mitigates the effects of oxidative stress . It is converted into its triphosphate nucleotide to inhibit viral RNA synthesis and induce an error-prone virus replication .

Biochemical Pathways

This compound stimulates various cellular pathways, such as MAPK and PI3K , which govern cell proliferation, differentiation, and survival . It also promotes seed germination by inhibiting the action of abscisic acid . In mammalian cells, this compound counteracts oxidative burst and cytotoxicity .

Pharmacokinetics

A study on rodents showed that this compound has good oral absorption, and its metabolites were stable and achieved long-lasting plasma concentrations exceeding those required for in vitro inhibition .

Result of Action

The action of this compound results in various molecular and cellular effects. In plants, it promotes cell division and growth . It is often used in plant tissue culture to induce callus formation and regenerate shoot tissues from callus . In mammalian cells, this compound mitigates the effects of oxidative stress . It has been shown to reduce virus replication and levels of inflammatory markers like IL-6 and TNFα in infected monocytes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. In plants, factors like temperature and exposure to chemical inhibitors can influence the action of this compound

Safety and Hazards

Kinetin poses no health hazard, no precautions necessary and would offer no hazard beyond that of ordinary combustible materials . Personal precautions, protective equipment, and emergency procedures include avoiding dust formation and breathing vapours, mist, or gas .

Future Directions

Future studies focusing on the kinetin binding residues of A2A-R will help elucidate the molecular basis of this compound actions in animal cells . There is also potential for the rapid clinical development of a new antiviral substance for the treatment of COVID-19 .

Biochemical Analysis

Biochemical Properties

Kinetin is involved in several biochemical reactions, primarily regulating cell division and growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help mitigate the effects of oxidative stress by neutralizing reactive oxygen species. Additionally, this compound influences the activity of proteins involved in cell signaling pathways, such as mitogen-activated protein kinases, which play a role in cell proliferation and differentiation .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In plant cells, this compound promotes cell division and differentiation, leading to enhanced growth and development . It also influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to upregulate the expression of genes involved in stress responses, such as heat shock proteins and antioxidant enzymes . In mammalian cells, this compound has been found to mitigate the effects of oxidative stress and promote cell survival .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors on the cell surface, triggering a cascade of signaling events that lead to its biological effects . It can activate or inhibit enzymes involved in various metabolic pathways, such as those related to oxidative stress responses. Additionally, this compound influences gene expression by modulating the activity of transcription factors, leading to the upregulation or downregulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as light, temperature, and pH . Over time, this compound may degrade, leading to a reduction in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, such as promoting cell survival and reducing oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to promote cell survival and reduce oxidative stress . At high doses, this compound can have toxic or adverse effects, such as inducing cell death or causing oxidative damage . Threshold effects have been observed, where the beneficial effects of this compound are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress responses and cell signaling . It interacts with enzymes such as superoxide dismutase and catalase, which play a role in neutralizing reactive oxygen species. This compound also affects metabolic flux and metabolite levels by modulating the activity of enzymes involved in various biochemical reactions .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake and localization of this compound within the cell, ensuring its availability for biological processes. This compound can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is often localized in the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, ensuring its proper localization and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kinetin can be synthesized through several methods. One common method involves the reaction of furfural with adenine. The process typically involves heating adenine with furfural in the presence of an acid catalyst to form N6-furfuryladenine. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield of this compound.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The final product is often purified through crystallization or chromatography to obtain this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Kinetin undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: this compound can be oxidized to form this compound riboside, a derivative with potential biological activity.

    Reduction: Reduction reactions can modify the functional groups on this compound, altering its biological properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, potentially enhancing its activity or stability.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out under controlled temperature and pH conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to prevent degradation of the this compound molecule.

    Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of a catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include this compound riboside, reduced this compound derivatives, and substituted this compound analogs. These products can have different biological activities and applications.

Comparison with Similar Compounds

Kinetin is unique among cytokinins due to its synthetic origin and specific biological activities. Similar compounds include:

    Isopentenyl adenine: A naturally occurring cytokinin with similar cell division-promoting activity.

    Trans-zeatin: Another natural cytokinin known for its role in promoting cell division and growth.

    Dihydrozeatin: A derivative of zeatin with enhanced stability and activity.

This compound stands out due to its synthetic origin and its ability to be used as a model compound in various research applications. Its unique properties make it a valuable tool in both basic and applied research.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-7H-purin-6-amine
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InChI

InChI=1S/C10H9N5O/c1-2-7(16-3-1)4-11-9-8-10(13-5-12-8)15-6-14-9/h1-3,5-6H,4H2,(H2,11,12,13,14,15)
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InChI Key

QANMHLXAZMSUEX-UHFFFAOYSA-N
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Canonical SMILES

C1=COC(=C1)CNC2=NC=NC3=C2NC=N3
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Molecular Formula

C10H9N5O
Record name kinetin
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DSSTOX Substance ID

DTXSID9035175
Record name Kinetin
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Molecular Weight

215.21 g/mol
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Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Kinetin
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Solubility

Slightly soluble in cold water, methanol, ethanol. Freely soluble in dilute aqueous hydrochloric acid or sodium hydroxide.
Record name KINETIN
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Color/Form

Platelets from absolute ethanol

CAS No.

525-79-1
Record name Kinetin
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Record name 9H-Purin-6-amine, N-(2-furanylmethyl)-
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Record name KINETIN
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Record name Kinetin
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Melting Point

266-267 °C, 266.50 °C. @ 760.00 mm Hg
Record name KINETIN
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Record name Kinetin
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Synthesis routes and methods

Procedure details

FD lymphoblast lines were grown in RPMI-1640 and primary fibroblast lines in Dulbecco's modified Eagle's media (DMEM) with Earle's balanced salts. Both media were supplemented with 2 mM L-glutamine and 1% penicillin/streptomycin and either 10% (lymphoblast) or 20% (fibroblast) fetal bovine serum (Invitrogen). Kinetin was obtained from both MicroSource Discovery Systems and Sigma and dissolved at 10 mM in either DMSO or water. FD cells were cultured in the presence of kinetin for 72 hours except where noted. Benzyladenine, zeatin, and 2iP were obtained from Sigma and dissolved in DMSO at 10 mM. These compounds were tested at concentrations of 1 μM, 10 μM, 50 μM, and 100 μM. Cycloheximide was obtained from Sigma and dissolved at 10 mg/ml in DMSO. Cells were treated with 100 μM kinetin for eight hours, then 50 μg/ml cycloheximide was added to the cultures for four hours16.
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penicillin streptomycin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of kinetin?

A1: this compound has the molecular formula C10H9N5O and a molecular weight of 215.21 g/mol.

Q2: How does this compound interact with plant cells and what are the downstream effects?

A: While the precise mechanism of action remains elusive, this compound is known to influence various physiological processes in plants, including cell division, differentiation, and senescence. [, , , ]. It's suggested that this compound might interact with specific receptor proteins within plant cells, triggering signaling cascades that regulate gene expression related to growth and development. [, , ]. For instance, research indicates that this compound can promote the formation of polyribosomes in lettuce seeds, potentially enhancing protein synthesis essential for germination []. Further studies are necessary to fully elucidate the intricate molecular interactions and signaling pathways governing this compound's effects on plant physiology.

Q3: Has this compound been used in tissue culture media, and if so, what are the observations?

A: Yes, this compound is frequently incorporated into plant tissue culture media to promote shoot proliferation and regeneration. Research on 'Matthiola incana' revealed that incorporating 0.5-2 mg/L of this compound into the MS (Murashige and Skoog) basal medium effectively induced both shoot and root formation from single-node explants []. Further studies have shown that this compound can induce somatic embryogenesis in various plant species, including carnation and pineapple [, ].

Q4: Does this compound exhibit any catalytic properties?

A4: Based on the available research, this compound does not appear to possess direct catalytic properties in the conventional sense of enzymatically facilitating chemical reactions. Its biological activity primarily stems from its role as a signaling molecule, influencing various cellular processes.

Q5: Have there been any computational studies on this compound's interactions?

A5: While specific computational modeling details are limited in the provided research, there's potential for utilizing computational chemistry techniques to further investigate this compound's interactions. Molecular docking simulations could help predict binding affinities and interactions between this compound and potential target proteins, shedding light on its mechanism of action. Additionally, quantitative structure-activity relationship (QSAR) studies could explore the relationship between this compound's structure and its observed biological effects.

Q6: What are the known in vitro and in vivo effects of this compound?

A: this compound has demonstrated a variety of effects in both in vitro and in vivo settings, mainly in the context of plant physiology. In vitro studies, particularly using plant tissue cultures, have highlighted its ability to promote cell division, shoot proliferation, and somatic embryogenesis [, , , ]. In vivo studies have explored its potential to enhance crop yield and mitigate the adverse effects of environmental stresses, such as salinity, in plants like wheat and chickpea [, , ]. For instance, foliar application of this compound was found to improve growth parameters, photosynthetic rate, and ion homeostasis in salt-stressed wheat cultivars []. Similarly, this compound application has shown promise in enhancing the growth and yield of chickpea under drought stress []. Notably, this compound's effects often appear to be concentration-dependent and can vary depending on the plant species and the specific physiological process under investigation.

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